molecular formula C7H7N3O3 B3023386 (3-Nitrophenyl)urea CAS No. 13142-61-5

(3-Nitrophenyl)urea

Cat. No. B3023386
CAS RN: 13142-61-5
M. Wt: 181.15 g/mol
InChI Key: UUIRARUHMZIJCV-UHFFFAOYSA-N
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Description

“(3-Nitrophenyl)urea” is a chemical compound with the linear formula C7H7N3O3 . It contains a total of 20 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea derivative, and 1 nitro group (aromatic) .


Synthesis Analysis

The synthesis of N-substituted ureas, such as “(3-Nitrophenyl)urea”, can be achieved by a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia .


Molecular Structure Analysis

“(3-Nitrophenyl)urea” has a molecular weight of 181.152 . It contains a total of 20 atoms, including 7 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .


Chemical Reactions Analysis

“(3-Nitrophenyl)urea” can participate in various chemical reactions. For instance, it can bind halides and oxoanions, showing a specific order of fluoride > chloride > bromide > iodide for halides, and dihydrogen phosphate > hydrogen sulfate > nitrate > perchlorate for oxoanions .


Physical And Chemical Properties Analysis

“(3-Nitrophenyl)urea” has a molecular weight of 181.152 . It contains a total of 20 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea derivative, and 1 nitro group (aromatic) .

Scientific Research Applications

1. Synthesis of N-substituted Ureas

  • Summary of Application: N-substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group. These derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest .
  • Methods of Application: A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

2. Soil Enzyme Activity after Urea Nitrogen Application

  • Summary of Application: Understanding how fertilizer application (particularly N, the most used chemical fertilizer worldwide) interacts with soil microbes is important for the development of best management practices that target improved microbial activity to enhance sustainable food production .
  • Methods of Application: The N source for fall applications was SuperU ® (46-0-0), a urea fertilizer with urease and nitrification inhibitors, and for pre-plant and in-season applications the N source was urea (46-0-0) .
  • Results or Outcomes: Urea N application had small effects on enzyme activity at the sites studied, suggesting that some form of organic N could be more important than the ammonium provided by urea .

3. Catalyst-Free Synthesis of N-Substituted Ureas

  • Summary of Application: This method involves the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is simple, mild, efficient, and scalable .
  • Methods of Application: The method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology allows for the synthesis of a variety of N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields with high chemical purity .
  • Results or Outcomes: The developed methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

4. Conjoint Application of Nano-Urea with Conventional Fertilizers

  • Summary of Application: This research focuses on the conjoint application of nano-urea with conventional fertilizers as an energy-efficient and environmentally robust approach for sustainable crop production .
  • Methods of Application: The study involved the application of 75% recommended N with conventional fertilizer along with nano-urea spray .
  • Results or Outcomes: The application of N 75 PK+ nano-urea exhibited 14% higher economic yields in all the crops compared with N 50 PK+ nano-urea . Furthermore, two foliar sprays of nano-urea curtailed nitrogen load by 25% without any yield penalty, besides reducing the greenhouse gases (GHG) emission from 164.2 to 416.5 kg CO2-eq ha-1 under different crops .

Safety And Hazards

“(3-Nitrophenyl)urea” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “(3-Nitrophenyl)urea” could involve the development of more resource-efficient and environmentally friendly synthetic processes for its manufacturing . Additionally, research could focus on developing new drugs that act through structural changes to solve the problem of bacterial drug resistance .

properties

IUPAC Name

(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-7(11)9-5-2-1-3-6(4-5)10(12)13/h1-4H,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIRARUHMZIJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392140
Record name (3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitrophenyl)urea

CAS RN

13142-61-5
Record name N-(3-Nitrophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13142-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonia was bubbled into a solution of 3-nitrophenylisocyanate (1.5 g, 9.1 mmol) for ten minutes. The reaction mixture was then concentrated and the resulting yellow solid was washed with ether (200 mL) to afford N-(3-nitrophenyl)-urea (1.35 g, 7.5 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
I Carreira-Barral, M Mato-Iglesias, A de Blas… - Dalton …, 2017 - pubs.rsc.org
The ditopic receptor L3 [1-(2-((7-(4-(tert-butyl)benzyl)-1,4,7,10-tetraazacyclododecan-1-yl)methyl)phenyl)-3-(3-nitrophenyl)urea] containing a macrocyclic cyclen unit for Cu(II)-…
Number of citations: 19 pubs.rsc.org
S Mustafa, S Perveen - FUUAST Journal of Biology, 2012 - fuuastjb.org
Protozoan parasites are among the most common pathogens. Leishmania affects large populations of the world especially in the third world countries including Pakistan. We attempted …
Number of citations: 4 fuuastjb.org
HL Geng, FH Li, HX Zhang, WJ Wu… - Journal of Northwest A & …, 2009 - cabdirect.org
Objective: Three kinds of N-phenyl-N′-nitrolphenylureas were successfully synthesized by methyl chloroformate method and their effect on radish cell division was measured. Method: …
Number of citations: 0 www.cabdirect.org
S Perveen, S Mustafa, K Qamar, A Dar… - Medicinal Chemistry …, 2014 - Springer
Twenty-one novel urea derivatives were synthesized and their structures characterized by mass, NMR, IR, and UV spectroscopy. These compounds were evaluated for their …
Number of citations: 9 link.springer.com
TJ Micich - Journal of the American Oil Chemists' Society, 1982 - Springer
… Synthesis of N-Stearoyl Nt-3-nitrophenyl Urea … The crude product was crystallized 2 times from absolute ethanol to give 3.8 g (85% yield) of crystalline N-stearoyl N'-3-nitrophenyl urea, …
Number of citations: 3 link.springer.com
GO Lloyd, JW Steed - Soft Matter, 2011 - pubs.rsc.org
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (1) forms hydrogels in a range of acids at pH 1–2. The morphology and rheology of these gels are dependent on the identity of the …
Number of citations: 65 pubs.rsc.org
S Perveen, S Mustafa, MA Khan, A Dar… - Medicinal …, 2012 - ingentaconnect.com
A series of fourteen (14) N-nitrophenyl-N'-(alkyl/aryl)urea and symmetrical 1,3-disubstituted urea derivatives were synthesized and evaluated for their antidepressant activity in mice. …
Number of citations: 10 www.ingentaconnect.com
P Manesiotis, AJ Hall, M Emgenbroich… - Chemical …, 2004 - pubs.rsc.org
Using 1-(4-styryl)-3-(3-nitrophenyl)urea as host monomer for the imprinting of Z-(D or L)-Glu, a polymeric receptor exhibiting strong enantioselectivity and a change in color intensity …
Number of citations: 48 pubs.rsc.org
I Carreira-Barral, T Rodriguez-Blas… - Inorganic …, 2014 - ACS Publications
The ability of Cu II and Zn II complexes of the ditopic receptor H 2 L [1-(2-((bis(pyridin-2-ylmethyl)amino)methyl)phenyl)-3-(3-nitrophenyl)urea] for anion recognition is reported. In the …
Number of citations: 31 pubs.acs.org
V Kožený, J Mindl, V Štěrba - Chemical Papers, 1997 - chempap.org
A series of nine O-(N-arylcarbamoyl) benzophenone oximes and their two TV-methyl derivatives has been prepared and characterized. For estimation of mechanism ElcB of the above-…
Number of citations: 2 chempap.org

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